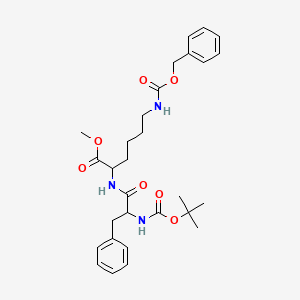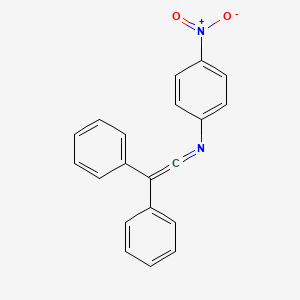![molecular formula C21H19Cl3F3NO B13990519 [2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride CAS No. 38644-21-2](/img/structure/B13990519.png)
[2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro, trifluoromethyl, and phenanthrene groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride typically involves multiple steps. One common method starts with the condensation of 2,4-dichloro-6-nitrobenzaldehyde and 4-trifluoromethylphenylacetic acid, followed by reduction of the nitro group to an amine. This intermediate undergoes diazotization and subsequent cyclization to form the phenanthrene ring through a Pschorr reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, controlled reaction conditions, and efficient purification techniques to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
[2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, [2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride is studied for its potential interactions with biological molecules, providing insights into its effects on cellular processes.
Medicine
This compound has potential applications in medicine, particularly in drug development. Its unique chemical properties make it a candidate for designing new therapeutic agents targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of [2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s structure allows it to bind to specific receptors or enzymes, altering their activity and influencing cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Halofantrine hydrochloride: An antimalarial compound belonging to the phenanthrene class, similar in structure to [2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride.
2,6-Dichloro-3-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in various chemical applications.
Uniqueness
What sets this compound apart is its combination of dichloro, trifluoromethyl, and phenanthrene groups, which confer unique chemical and physical properties. This makes it particularly valuable in research and industrial applications where specific reactivity and stability are required.
Eigenschaften
CAS-Nummer |
38644-21-2 |
|---|---|
Molekularformel |
C21H19Cl3F3NO |
Molekulargewicht |
464.7 g/mol |
IUPAC-Name |
[2,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C21H18Cl2F3NO.ClH/c22-17-8-11-7-16(20(28)19-3-1-2-6-27-19)13-5-4-12(21(24,25)26)9-15(13)14(11)10-18(17)23;/h4-5,7-10,19-20,27-28H,1-3,6H2;1H |
InChI-Schlüssel |
GAEXYGKNMFBEHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C(C2=C3C=CC(=CC3=C4C=C(C(=CC4=C2)Cl)Cl)C(F)(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


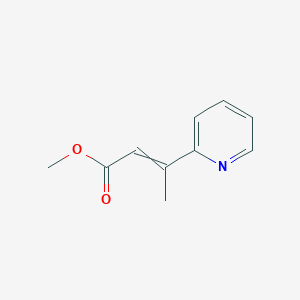
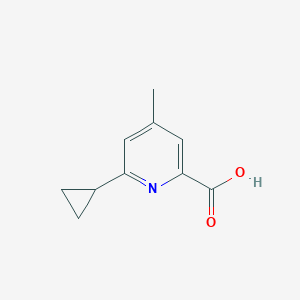
![N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine](/img/structure/B13990467.png)
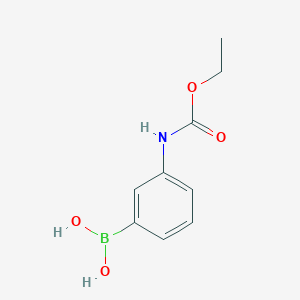
![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)
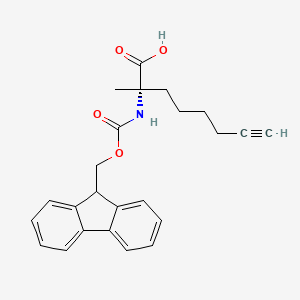
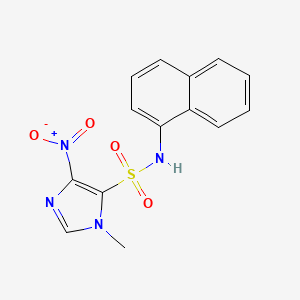
![Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)


